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molecular formula C12H16BrNO2 B2674700 2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester CAS No. 206549-08-8

2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester

Cat. No. B2674700
M. Wt: 286.169
InChI Key: IWDSXUQYJICTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929097

Procedure details

A mixture of 3.52 g (10.3 mmole) of the product of Example 234 and 6.12 g (44.94 mmol) of zinc chloride in 50 ml of absolute ethanol was heated to reflux for 18 hr. The reaction mixture was concentrated in vacuo and the residue was diluted with CH2Cl2 and washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo to provide 2.48 g (84%) of the desired product as a pale brown liquid. Electrospray Mass Spec 286(M+H).
Name
product
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.12 g
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[C:9]([CH3:14])[C:8]=1[N:15]=CN(C)C)([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Cl-].[Zn+2].[Cl-]>[C:1]([O:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[C:9]([CH3:14])[C:8]=1[NH2:15])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
product
Quantity
3.52 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=C(C(=CC(=C1)Br)C)N=CN(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6.12 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with CH2Cl2
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=C(C(=CC(=C1)Br)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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